Steviol

Catalog No.
S543962
CAS No.
471-80-7
M.F
C20H30O3
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steviol

CAS Number

471-80-7

Product Name

Steviol

IUPAC Name

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)

InChI Key

QFVOYBUQQBFCRH-UHFFFAOYSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Steviol; 13-O-Glucosylsteviol; Hydroxydehydrostevic Acid; 13-hydroxy Kaurenoic Acid; NSC 226902.

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O

Description

The exact mass of the compound Steviol is 318.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226902. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Diterpenes, Kaurane - Supplementary Records. It belongs to the ontological category of tertiary allylic alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Steviol Glycosides as Sweeteners

  • Sweetener with Glycemic Benefits

    Steviol glycosides are intensely sweet, approximately 250-300 times sweeter than sucrose (table sugar) []. This makes them a promising alternative sweetener for individuals with diabetes or those seeking to control blood sugar levels. Research suggests steviol glycosides do not elevate blood sugar levels and may even improve insulin sensitivity [].

  • Production and Optimization

    Due to the high demand for steviol glycosides, researchers are actively investigating methods to improve their production and quality. This includes exploring alternative extraction methods, genetic engineering of Stevia plants to increase steviol glycoside content, and even developing methods for microbial synthesis of these compounds [, ].

Steviol Glycosides beyond Sweeteners

While the sweetening properties of steviol glycosides are well established, research delves deeper into their potential health benefits:

  • Antidiabetic Properties

    Several studies suggest steviol glycosides may possess antidiabetic properties. They may improve insulin secretion, increase glucose uptake in cells, and reduce inflammation associated with type 2 diabetes [].

  • Antioxidant and Anti-inflammatory Effects

    Steviol glycosides exhibit antioxidant and anti-inflammatory properties in various cell and animal models []. These properties may contribute to reducing the risk of chronic diseases like cardiovascular disease and certain cancers.

  • Anticancer Potential

    Preliminary research suggests steviol glycosides may have anticancer properties. They may inhibit the growth and proliferation of various cancer cell lines []. However, more research is needed to understand the underlying mechanisms and potential therapeutic applications.

Steviol is a diterpene compound primarily derived from the leaves of the South American plant Stevia rebaudiana. First isolated in 1931, its full chemical structure was elucidated in 1960. Steviol serves as the aglycone for several steviol glycosides, which are responsible for the intense sweetness of stevia leaves, making them popular as natural sweeteners. The sweetness of steviol glycosides can be significantly higher than that of sucrose, with some sources reporting it to be between 30 and 320 times sweeter than sucrose, depending on the specific glycoside and its concentration .

Steviol itself is not directly involved in biological systems. However, its glycosylated derivatives, steviol glycosides, interact with taste receptors on the tongue, particularly the sweet taste receptor T1R2 []. This interaction triggers the perception of sweetness without contributing calories or affecting blood sugar levels [].

While generally considered safe for consumption in its glycosylated form, some research suggests steviol may have mild laxative effects at high doses []. Further studies are needed to fully understand its long-term safety profile.

Note

Steviol can undergo various chemical transformations. One notable reaction is its conversion into isosteviol through a rearrangement known as the Wagner-Meerwein rearrangement when treated with acids. Additionally, steviol can be glycosylated to form steviol glycosides, which involves the addition of sugar moieties to its structure, enhancing its sweetness properties . Enzymatic hydrolysis is typically used to obtain steviol from its glycosides, such as stevioside and rebaudioside A .

Steviol and its glycosides exhibit several biological activities that contribute to their use in food and health applications. Research indicates that steviol glycosides possess anti-inflammatory, anti-hyperglycemic, and anti-hypertensive properties. They may also aid in cholesterol reduction and have been shown to improve cell regeneration and blood clotting. Furthermore, these compounds have been studied for their potential role in suppressing neoplastic growth and protecting against gastrointestinal tract ulceration .

The biosynthesis of steviol occurs in the green tissues of Stevia rebaudiana, beginning with the non-mevalonate pathway that produces isopentenyl pyrophosphate and dimethylallyl pyrophosphate. These precursors are then converted into geranylgeranyl diphosphate, which undergoes cyclization to form kaurene. Subsequent oxidation leads to the formation of kaurenoic acid, which is finally hydroxylated to produce steviol .

In laboratory settings, steviol can be synthesized through enzymatic hydrolysis of stevioside or other glycosides using specific enzymes that cleave the sugar moieties from the aglycone structure .

Steviol is primarily utilized in the food industry as a natural sweetener under various trade names. Its high sweetness level allows it to be used in a wide range of products, including beverages, desserts, and dietary supplements aimed at reducing sugar intake without sacrificing taste. Beyond food applications, steviol glycosides have been explored for their potential health benefits, including weight management and metabolic health improvements .

Studies on steviol have indicated its interactions with various physiological pathways. For instance, it has been shown to modulate insulin sensitivity and glucose metabolism, making it a candidate for dietary interventions in diabetes management. Additionally, research suggests that steviol glycosides may influence gut microbiota composition and activity, contributing to their health benefits .

Several compounds are structurally or functionally similar to steviol. These include:

  • Stevioside: A major glycoside derived from Stevia rebaudiana, sweeter than sucrose but can have a bitter aftertaste.
  • Rebaudioside A: Another prominent glycoside known for its high sweetness and minimal bitterness.
  • Rebaudioside C: Similar in structure but less sweet than rebaudioside A.
  • Dulcoside A: Less sweet compared to stevioside and rebaudioside A but still utilized for its sweetening properties.
  • Rubusoside: Found in other plants like Rubus chingii, it shares structural similarities with steviol glycosides.

Comparison Table

CompoundSweetness Relative to SucroseNotable Characteristics
Steviol30-320 timesAglycone of all steviol glycosides
Stevioside110-270 timesBitter aftertaste
Rebaudioside A150-320 timesLeast bitterness among glycosides
Rebaudioside C40-60 timesLess sweet than rebaudioside A
Dulcoside A30 timesMild sweetness
RubusosideVariesFound in Rubus chingii

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.21949481 g/mol

Monoisotopic Mass

318.21949481 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

215 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4741LYX6RT

Other CAS

471-80-7

Wikipedia

Steviol

Dates

Modify: 2023-08-15
1: Wald JP, Morlock GE. Quantification of steviol glycosides in food products, Stevia leaves and formulations by planar chromatography, including proof of absence for steviol and isosteviol. J Chromatogr A. 2017 Jul 14;1506:109-119. doi: 10.1016/j.chroma.2017.05.026. Epub 2017 May 11. PubMed PMID: 28552425.
2: Cantabella D, Piqueras A, Acosta-Motos JR, Bernal-Vicente A, Hernández JA, Díaz-Vivancos P. Salt-tolerance mechanisms induced in Stevia rebaudiana Bertoni: Effects on mineral nutrition, antioxidative metabolism and steviol glycoside content. Plant Physiol Biochem. 2017 Jun;115:484-496. doi: 10.1016/j.plaphy.2017.04.023. Epub 2017 Apr 26. PubMed PMID: 28500994.
3: Philippaert K, Pironet A, Mesuere M, Sones W, Vermeiren L, Kerselaers S, Pinto S, Segal A, Antoine N, Gysemans C, Laureys J, Lemaire K, Gilon P, Cuypers E, Tytgat J, Mathieu C, Schuit F, Rorsman P, Talavera K, Voets T, Vennekens R. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity. Nat Commun. 2017 Mar 31;8:14733. doi: 10.1038/ncomms14733. PubMed PMID: 28361903; PubMed Central PMCID: PMC5380970.
4: Di Donna L, Mazzotti F, Santoro I, Sindona G. Tandem mass spectrometry: a convenient approach in the dosage of steviol glycosides in Stevia sweetened commercial food beverages. J Mass Spectrom. 2017 May;52(5):290-295. doi: 10.1002/jms.3925. PubMed PMID: 28251728.
5: Yoneda Y, Nakashima H, Miyasaka J, Ohdoi K, Shimizu H. Impact of blue, red, and far-red light treatments on gene expression and steviol glycoside accumulation in Stevia rebaudiana. Phytochemistry. 2017 May;137:57-65. doi: 10.1016/j.phytochem.2017.02.002. Epub 2017 Feb 16. PubMed PMID: 28215607.
6: Gallo M, Vitulano M, Andolfi A, DellaGreca M, Conte E, Ciaravolo M, Naviglio D. Rapid Solid-Liquid Dynamic Extraction (RSLDE): a New Rapid and Greener Method for Extracting Two Steviol Glycosides (Stevioside and Rebaudioside A) from Stevia Leaves. Plant Foods Hum Nutr. 2017 Jun;72(2):141-148. doi: 10.1007/s11130-017-0598-1. PubMed PMID: 28108883.
7: Perera WH, Ghiviriga I, Rodenburg DL, Alves K, Bowling JJ, Avula B, Khan IA, McChesney JD. Rebaudiosides T and U, minor C-19 xylopyranosyl and arabinopyranosyl steviol glycoside derivatives from Stevia rebaudiana (Bertoni) Bertoni. Phytochemistry. 2017 Mar;135:106-114. doi: 10.1016/j.phytochem.2016.12.001. Epub 2016 Dec 12. PubMed PMID: 27979591.
8: Lin SJ, Su TC, Chu CN, Chang YC, Yang LM, Kuo YC, Huang TJ. Synthesis of C-4-Substituted Steviol Derivatives and Their Inhibitory Effects against Hepatitis B Virus. J Nat Prod. 2016 Dec 23;79(12):3057-3064. doi: 10.1021/acs.jnatprod.6b00671. Epub 2016 Dec 12. PubMed PMID: 27936691.
9: Perera WH, Avula B, Khan IA, McChesney JD. Assignment of sugar arrangement in branched steviol glycosides using electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Commun Mass Spectrom. 2017 Feb 15;31(3):315-324. doi: 10.1002/rcm.7784. PubMed PMID: 27862504.
10: Momtazi-Borojeni AA, Esmaeili SA, Abdollahi E, Sahebkar A. A Review on the pharmacology and toxicology of steviol glycosides extracted from Stevia rebaudiana. Curr Pharm Des. 2016 Oct 21. [Epub ahead of print] PubMed PMID: 27784241.
11: Nguyen TT, Kim SB, Kim NM, Kang C, Chung B, Park JS, Kim D. Production of steviol from steviol glucosides using β-glycosidase from Sulfolobus solfataricus. Enzyme Microb Technol. 2016 Nov;93-94:157-165. doi: 10.1016/j.enzmictec.2016.08.013. Epub 2016 Aug 24. PubMed PMID: 27702476.
12: Hajihashemi S, Geuns JM. Gene transcription and steviol glycoside accumulation in Stevia rebaudiana under polyethylene glycol-induced drought stress in greenhouse cultivation. FEBS Open Bio. 2016 Aug 30;6(9):937-44. doi: 10.1002/2211-5463.12099. eCollection 2016 Sep. PubMed PMID: 27642557; PubMed Central PMCID: PMC5011492.
13: Acevedo W, González-Nilo F, Agosin E. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions. J Agric Food Chem. 2016 Oct 12;64(40):7585-7596. Epub 2016 Sep 28. PubMed PMID: 27640213.
14: Aranda-González I, Moguel-Ordóñez Y, Chel-Guerrero L, Segura-Campos M, Betancur-Ancona D. Evaluation of the Antihyperglycemic Effect of Minor Steviol Glycosides in Normoglycemic and Induced-Diabetic Wistar Rats. J Med Food. 2016 Sep;19(9):844-52. doi: 10.1089/jmf.2016.0014. Epub 2016 Aug 11. PubMed PMID: 27513814.
15: Nguyen TT, Si J, Kang C, Chung B, Chung D, Kim D. Facile preparation of water soluble curcuminoids extracted from turmeric (Curcuma longa L.) powder by using steviol glucosides. Food Chem. 2017 Jan 1;214:366-73. doi: 10.1016/j.foodchem.2016.07.102. Epub 2016 Jul 15. PubMed PMID: 27507487.
16: Xu Y, Zhou D, Wang Y, Li J, Wang M, Lu J, Zhang H. CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats. Food Chem Toxicol. 2016 Aug;94:138-47. doi: 10.1016/j.fct.2016.05.024. Epub 2016 Jun 1. PubMed PMID: 27259818.
17: Chen B, Li R, Chen X, Yang S, Li S, Yang K, Chen G, Ma X. Purification and Preparation of Rebaudioside A from Steviol Glycosides Using One-Dimensional Hydrophilic Interaction Chromatography. J Chromatogr Sci. 2016 Sep;54(8):1408-14. doi: 10.1093/chromsci/bmw093. Epub 2016 Jun 1. PubMed PMID: 27252356.
18: Javed R, Usman M, Yücesan B, Zia M, Gürel E. Effect of zinc oxide (ZnO) nanoparticles on physiology and steviol glycosides production in micropropagated shoots of Stevia rebaudiana Bertoni. Plant Physiol Biochem. 2017 Jan;110:94-99. doi: 10.1016/j.plaphy.2016.05.032. Epub 2016 May 24. PubMed PMID: 27246994.
19: Roberts A, Lynch B, Rogerson R, Renwick A, Kern H, Coffee M, Cuellar-Kingston N, Eapen A, Crincoli C, Pugh G Jr, Bhusari S, Purkayastha S, Carakostas M. Chemical-specific adjustment factors (inter-species toxicokinetics) to establish the ADI for steviol glycosides. Regul Toxicol Pharmacol. 2016 Aug;79:91-102. doi: 10.1016/j.yrtph.2016.05.017. Epub 2016 May 13. PubMed PMID: 27181453.
20: Molina-Calle M, Sánchez de Medina V, Delgado de la Torre MP, Priego-Capote F, Luque de Castro MD. Development and application of a quantitative method based on LC-QqQ MS/MS for determination of steviol glycosides in Stevia leaves. Talanta. 2016 Jul 1;154:263-9. doi: 10.1016/j.talanta.2016.03.051. Epub 2016 Mar 16. PubMed PMID: 27154673.

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